molecular formula C4H8O4 B035342 (2R,3S)-2,3-dihydroxybutyric acid CAS No. 105663-42-1

(2R,3S)-2,3-dihydroxybutyric acid

Cat. No. B035342
M. Wt: 120.1 g/mol
InChI Key: LOUGYXZSURQALL-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2,3-dihydroxybutyric acid, also known as DHB, is a chiral compound that belongs to the class of ketone bodies. Ketone bodies are produced in the liver during periods of low glucose availability, such as fasting or prolonged exercise. DHB is one of the three ketone bodies, along with acetoacetate and beta-hydroxybutyrate, that are used as an alternative energy source by the brain and other tissues during periods of glucose shortage. In recent years, DHB has gained attention for its potential therapeutic applications in various diseases and disorders.

Mechanism Of Action

The exact mechanism of action of (2R,3S)-2,3-dihydroxybutyric acid is not fully understood, but it is thought to act through various pathways. In diabetes, (2R,3S)-2,3-dihydroxybutyric acid may improve insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the protein tyrosine phosphatase 1B (PTP1B) pathway. In neurodegenerative diseases, (2R,3S)-2,3-dihydroxybutyric acid may exert its neuroprotective effects by activating the Nrf2/ARE pathway and reducing oxidative stress. In cancer, (2R,3S)-2,3-dihydroxybutyric acid may inhibit tumor growth by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Biochemical And Physiological Effects

(2R,3S)-2,3-dihydroxybutyric acid has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include:
- Improved insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue
- Increased energy metabolism and ATP production in the brain and other tissues
- Neuroprotective effects and improved cognitive function
- Inhibition of tumor growth and induction of apoptosis in cancer cells
- Anti-inflammatory effects and reduced oxidative stress

Advantages And Limitations For Lab Experiments

One advantage of using (2R,3S)-2,3-dihydroxybutyric acid in lab experiments is its ability to mimic the physiological conditions of ketosis, which can be useful for studying the effects of ketone bodies on various tissues and diseases. However, one limitation is the difficulty in obtaining pure (2R,3S)-2,3-dihydroxybutyric acid, as it is a chiral compound and can exist in two enantiomeric forms. Another limitation is the potential for (2R,3S)-2,3-dihydroxybutyric acid to undergo spontaneous decarboxylation, which can affect its stability and activity.

Future Directions

There are several future directions for research on (2R,3S)-2,3-dihydroxybutyric acid, including:
- Further elucidation of its mechanism of action in various diseases and disorders
- Development of more efficient synthesis methods for obtaining pure (2R,3S)-2,3-dihydroxybutyric acid
- Investigation of its potential therapeutic applications in other diseases and disorders, such as metabolic syndrome and cardiovascular disease
- Exploration of its use as a nutritional supplement for enhancing athletic performance and recovery
- Clinical trials to evaluate its safety and efficacy in humans for various indications

Synthesis Methods

(2R,3S)-2,3-dihydroxybutyric acid can be synthesized in the liver from acetoacetate via the action of the enzyme D-β-hydroxybutyrate dehydrogenase. It can also be synthesized chemically from the reaction of ethyl acetoacetate with sodium borohydride.

Scientific Research Applications

(2R,3S)-2,3-dihydroxybutyric acid has been studied for its potential therapeutic applications in various diseases and disorders, including diabetes, neurodegenerative diseases, and cancer. In diabetes, (2R,3S)-2,3-dihydroxybutyric acid has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In neurodegenerative diseases, (2R,3S)-2,3-dihydroxybutyric acid has been shown to have neuroprotective effects and improve cognitive function in animal models. In cancer, (2R,3S)-2,3-dihydroxybutyric acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

CAS RN

105663-42-1

Product Name

(2R,3S)-2,3-dihydroxybutyric acid

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxybutanoic acid

InChI

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3+/m0/s1

InChI Key

LOUGYXZSURQALL-STHAYSLISA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)O)O

SMILES

CC(C(C(=O)O)O)O

Canonical SMILES

CC(C(C(=O)O)O)O

synonyms

[2R,3S,(+)]-2,3-Dihydroxybutyric acid

Origin of Product

United States

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